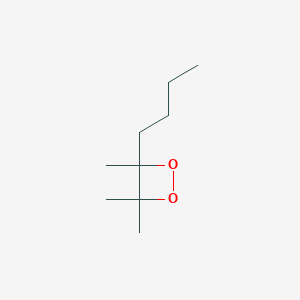
3-Butyl-3,4,4-trimethyl-1,2-dioxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-3,4,4-trimethyl-1,2-dioxetane: is a four-membered ring peroxide compound It is a derivative of 1,2-dioxetane, which is known for its chemiluminescent properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-3,4,4-trimethyl-1,2-dioxetane typically involves the photooxygenation of alkenes. For instance, the photooxygenation of this compound can be achieved using singlet oxygen generated from a photosensitizer like Rose Bengal under light irradiation . The reaction conditions often include low temperatures to stabilize the dioxetane intermediate.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the challenges associated with its stability and handling. similar compounds are produced using controlled photooxygenation processes in specialized reactors designed to handle reactive oxygen species.
化学反応の分析
Types of Reactions: 3-Butyl-3,4,4-trimethyl-1,2-dioxetane undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can involve the cleavage of the peroxide bond.
Substitution: Substitution reactions can occur at the butyl or methyl groups, although these are less frequently studied.
Common Reagents and Conditions:
Oxidation: Singlet oxygen, generated from photosensitizers like Rose Bengal, is commonly used.
Reduction: Reducing agents like sodium borohydride can be employed under controlled conditions.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products:
Oxidation: Acetone and acetaldehyde are major products formed during the decomposition of this compound.
Reduction and Substitution: Specific products depend on the reagents and conditions used.
科学的研究の応用
Chemistry: 3-Butyl-3,4,4-trimethyl-1,2-dioxetane is used in chemiluminescence studies to understand the mechanisms of light emission in organic compounds .
Biology: The compound’s ability to generate singlet oxygen makes it useful in studying oxidative stress and DNA damage in biological systems .
Industry: While industrial applications are limited, the compound’s chemiluminescent properties are of interest for developing new materials and sensors .
作用機序
The primary mechanism of action for 3-Butyl-3,4,4-trimethyl-1,2-dioxetane involves the decomposition of the peroxide bond to generate excited-state carbonyl compounds. This decomposition can occur thermally or photochemically, leading to the emission of light (chemiluminescence) . The excited-state carbonyl compounds can interact with various molecular targets, including DNA and proteins, leading to oxidative modifications .
類似化合物との比較
3,3,4,4-Tetramethyl-1,2-dioxetane: Another stable dioxetane derivative known for its chemiluminescent properties.
4-Hydroxymethyl-3,3,4-trimethyl-1,2-dioxetane: A hydroxyl-substituted dioxetane with similar chemiluminescent characteristics.
Uniqueness: 3-Butyl-3,4,4-trimethyl-1,2-dioxetane is unique due to its specific substitution pattern, which can influence its stability and reactivity. The butyl group provides additional steric hindrance, potentially affecting the compound’s decomposition pathway and the nature of the emitted light .
特性
CAS番号 |
65360-13-6 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC名 |
3-butyl-3,4,4-trimethyldioxetane |
InChI |
InChI=1S/C9H18O2/c1-5-6-7-9(4)8(2,3)10-11-9/h5-7H2,1-4H3 |
InChIキー |
ZIFIUIIBCVDCCW-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(C(OO1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


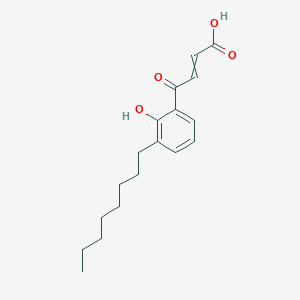
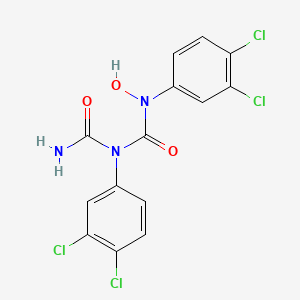

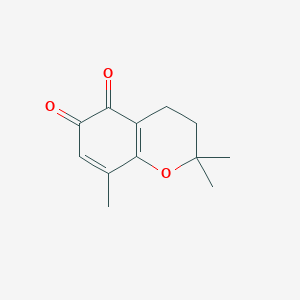

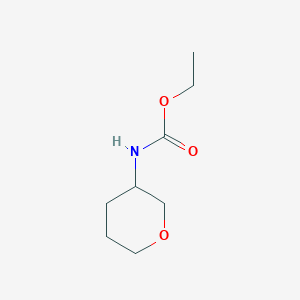



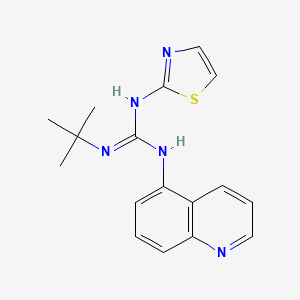
![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)

![3-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14478456.png)

